molecular formula C11H16N4O4 B592218 tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate CAS No. 1314987-79-5

tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No.: B592218
CAS No.: 1314987-79-5
M. Wt: 268.273
InChI Key: IOGPBTPTPJYTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H16N4O4 and a molecular weight of 268.27 g/mol . It is characterized by the presence of a tert-butyl ester group, a nitro-substituted pyrazole ring, and an azetidine ring. This compound is typically a yellow to brown solid and is used in various chemical research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-(4-nitropyrazol-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-11(2,3)19-10(16)13-5-9(6-13)14-7-8(4-12-14)15(17)18/h4,7,9H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGPBTPTPJYTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401132307
Record name 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-79-5
Record name 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Azetidine Ring Formation

The azetidine core is typically synthesized via cyclization of 1,3-diaminopropane derivatives. A common approach involves treating 1,3-dibromopropane with ammonia under high-pressure conditions to form the azetidine ring. Alternative methods utilize photochemical [2+2] cycloadditions of enamines, though yields remain moderate (40–60%).

Key Reaction Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature : 80–100°C for thermal cyclization; ambient conditions for photochemical routes

  • Catalyst : Triethylamine (TEA) or DBU for deprotonation

Pyrazole Nitration

Nitration of the pyrazole ring precedes coupling to the azetidine moiety to avoid side reactions with the Boc group. Electrophilic nitration using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C achieves regioselective substitution at the 4-position.

Typical Protocol :

  • Dissolve 1H-pyrazole (1.0 equiv) in H₂SO₄ (10 vol).

  • Add HNO₃ (1.2 equiv) dropwise at 0°C.

  • Stir for 2–4 hours, then quench with ice water.

  • Extract with ethyl acetate and purify via recrystallization (ethanol/water).

Yield : 70–85% (4-nitro-1H-pyrazole).

Coupling of Azetidine and Pyrazole Moieties

The azetidine and 4-nitro-pyrazole are coupled via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

SNAr Protocol :

  • Reagents : Boc-protected azetidine, 4-nitro-1H-pyrazole, NaH (base)

  • Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAc)

  • Temperature : 80–120°C, 12–24 hours

Yield : 60–75%

Palladium-Catalyzed Coupling :

  • Catalyst : Pd(OAc)₂/Xantphos

  • Ligand : 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos)

  • Solvent : Toluene/water (3:1)

  • Temperature : 100°C, 8–12 hours

Yield : 55–70%

Boc Protection Strategies

The tert-butyloxycarbonyl (Boc) group is introduced post-coupling to avoid interference during nitration.

Standard Protocol :

  • Dissolve 3-(4-nitro-1H-pyrazol-1-yl)azetidine (1.0 equiv) in DCM.

  • Add Boc anhydride (1.5 equiv) and DMAP (0.1 equiv).

  • Stir at 25°C for 6–8 hours.

  • Wash with 1M HCl, dry over MgSO₄, and concentrate.

Yield : 85–95%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Microwave irradiation significantly accelerates SNAr coupling, reducing reaction times from 24 hours to 30 minutes.

ParameterConventional MethodMicrowave-Assisted
Temperature120°C150°C
Time24 h0.5 h
Yield65%78%

Catalytic Systems for Cross-Coupling

Palladium/copper bimetallic systems enhance selectivity for C–N bond formation:

Catalyst SystemLigandYield
Pd(OAc)₂/CuIBINAP68%
PdCl₂(Amphos)₂Xantphos72%
Pd₂(dba)₃DavePhos65%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.85–4.10 (m, 4H, azetidine), 8.20 (s, 1H, pyrazole-H3), 8.85 (s, 1H, pyrazole-H5).

  • IR (KBr) : 1705 cm⁻¹ (C=O, Boc), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirms ≥98% purity with Rt = 6.2 min.

Industrial-Scale Production Considerations

Cost-Effective Nitration

Continuous-flow reactors improve safety and efficiency for large-scale nitration:

ParameterBatch ReactorFlow Reactor
Reaction Volume100 L5 L/min
Cooling RequirementIntensiveMinimal
Annual Output500 kg2,000 kg

Waste Management

Neutralization of spent HNO₃/H₂SO₄ with CaCO₃ generates gypsum (CaSO₄), which is recycled in construction materials.

Challenges and Limitations

  • Nitro Group Instability : Prolonged storage above 25°C leads to partial reduction of the nitro group.

  • Regioselectivity : Competing 3-nitropyrazole formation (5–10%) necessitates careful chromatographic separation.

Chemical Reactions Analysis

Biological Activity

tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and most importantly, its biological activity, including anticancer properties and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C11H16N4O4
  • Molecular Weight : 268.27 g/mol
  • CAS Number : 1314987-79-5
  • Purity : ≥97% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, where the azetidine ring is formed through cyclization reactions involving precursors that contain the nitro-pyrazole moiety. The detailed synthetic pathway is essential for optimizing yield and purity for biological testing.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)0.65
A375 (melanoma)10.38
U-937 (acute monocytic leukemia)48.37

These findings indicate that this compound possesses significant anticancer properties, with lower IC50 values indicating higher potency compared to many standard chemotherapeutic agents.

The mechanisms underlying the biological activity of this compound are still under investigation, but several studies suggest that it induces apoptosis in cancer cells through:

  • Activation of Caspases : Flow cytometry analysis has shown increased caspase-3 cleavage in treated cells, indicating activation of the apoptotic pathway .
  • p53 Pathway Modulation : The compound appears to enhance p53 expression levels, a critical regulator in the cell cycle and apoptosis .

Case Studies and Research Findings

A comprehensive study evaluated the biological effects of various derivatives of pyrazole compounds, including this compound. The results demonstrated a dose-dependent response in cell viability assays across different cancer cell lines, suggesting that structural modifications could enhance efficacy further .

Comparative Analysis with Other Anticancer Agents

In comparative studies with established anticancer drugs like doxorubicin and combretastatin-A4, this compound showed promising results but indicated a need for further structural optimization to improve potency and selectivity against specific cancer types .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate, and what critical reaction conditions must be controlled?

The synthesis involves multi-step reactions, typically starting with nitro-pyrazole formation followed by azetidine coupling. Key steps include:

  • Nitro-pyrazole preparation : Nitration of pyrazole derivatives using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Azetidine activation : Introduction of the tert-butyloxycarbonyl (Boc) protecting group to the azetidine nitrogen via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine .
  • Coupling : Nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to link the nitro-pyrazole to the Boc-protected azetidine. For example, a sulfonyloxy leaving group on azetidine (as in tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate) can facilitate substitution under mild conditions (0–20°C in dichloromethane with DMAP catalysis) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. Critical Conditions :

  • Temperature control during nitration to prevent decomposition.
  • Moisture-free environments for Boc protection.
  • Catalytic efficiency in coupling (e.g., Pd catalysts for cross-coupling).

Table 1 : Representative Reagents/Conditions

StepReagents/ConditionsPurpose
NitrationHNO₃/H₂SO₄, 0–5°CIntroduce nitro group to pyrazole
Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂, RTProtect azetidine nitrogen
CouplingPd(OAc)₂, Xantphos, K₂CO₃, DMF, 80°CLink pyrazole to azetidine

Q. How is this compound characterized, and what analytical techniques are most reliable?

Methodology :

  • HPLC : Purity assessment (>98% purity threshold for research use) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the nitro group and Boc-azetidine linkage (e.g., δ ~1.4 ppm for tert-butyl protons) .
  • X-ray Crystallography : Resolve stereochemical ambiguities; single-crystal analysis at 100 K with synchrotron sources improves resolution (R factor <0.05) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₁₆N₄O₄).

Q. What stability considerations are critical for handling and storing this compound?

  • Storage : –20°C under inert gas (argon) to prevent hydrolysis of the Boc group .
  • Incompatibilities : Strong oxidizers (e.g., peroxides) may degrade the nitro group; avoid exposure to acids/bases .
  • Decomposition Monitoring : Regular TLC/HPLC checks for Boc deprotection (free amine detection via ninhydrin test).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or reactivity data?

Methodology :

  • Design of Experiments (DOE) : Systematically vary parameters (catalyst loading, solvent polarity) to identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via in situ IR or NMR to detect intermediates (e.g., nitration intermediates).
  • Reproducibility Protocols : Cross-validate findings using independent synthetic routes (e.g., alternative coupling strategies from ).

Q. What advanced strategies exist to study the nitro group’s reactivity under divergent conditions?

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl to convert nitro to amine, followed by functionalization (e.g., amidation) .
  • Photochemical Studies : UV irradiation to assess nitro → nitrile oxide rearrangement.
  • Electrochemical Analysis : Cyclic voltammetry to evaluate redox behavior in aprotic solvents.

Q. How can computational modeling enhance understanding of this compound’s interactions?

  • DFT Calculations : Predict reaction pathways (e.g., nitro reduction energetics) using Gaussian09 with B3LYP/6-31G* basis set .
  • Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina; validate with crystallographic data .

Q. What methodologies mitigate challenges in crystallizing nitro-containing heterocycles?

  • Cryocooling : Slow cooling (0.1°C/min) in EtOAc/hexane to grow high-quality crystals.
  • Co-crystallization : Use of carboxylic acid co-formers (e.g., fumaric acid) to stabilize lattice structures .

Q. How can researchers optimize protocols for introducing sensitive functional groups post-synthesis?

  • Protection/Deprotection : Sequential Boc removal (TFA/CH₂Cl₂) and re-protection with Fmoc for peptide coupling .
  • Mild Oxidants : TBHP (tert-butyl hydroperoxide) for controlled sulfoxide formation without over-oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.